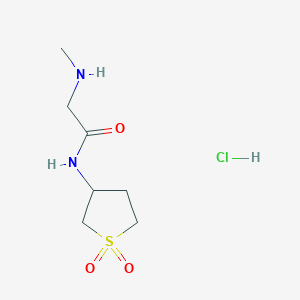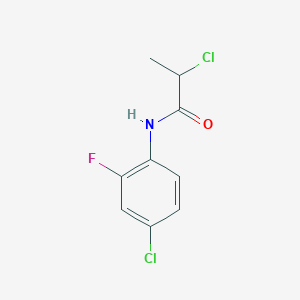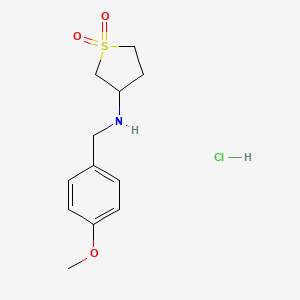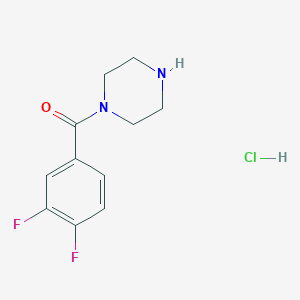
Methyl 2-(4-formyl-2-nitrophenoxy)acetate
概要
説明
Methyl 2-(4-formyl-2-nitrophenoxy)acetate: is an organic compound with the molecular formula C({10})H({9})NO(_{6}). It is characterized by the presence of a formyl group, a nitro group, and an ester functional group. This compound is often used in various chemical syntheses and research applications due to its unique reactivity and structural properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-formyl-2-nitrophenoxy)acetate typically involves the following steps:
Nitration: The starting material, 4-hydroxybenzaldehyde, undergoes nitration to introduce the nitro group at the ortho position relative to the hydroxyl group.
Esterification: The hydroxyl group is then esterified with methyl chloroacetate in the presence of a base such as sodium hydroxide to form the ester linkage.
Formylation: Finally, the formyl group is introduced via a formylation reaction, often using formic acid or a formylating agent like dimethylformamide (DMF) in the presence of a catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) ensures consistent product quality and scalability.
化学反応の分析
Types of Reactions
Oxidation: The aldehyde group in Methyl 2-(4-formyl-2-nitrophenoxy)acetate can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO(_4)) or chromium trioxide (CrO(_3)).
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H(_2)) in the presence of a palladium catalyst or using sodium borohydride (NaBH(_4)).
Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO(_4) in acidic or basic medium.
Reduction: H(_2) with Pd/C or NaBH(_4) in methanol.
Substitution: Nucleophiles like NH(_2)R or RSH in the presence of a base.
Major Products
Oxidation: 2-(4-formyl-2-nitrophenoxy)acetic acid.
Reduction: Methyl 2-(4-formyl-2-aminophenoxy)acetate.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Methyl 2-(4-formyl-2-nitrophenoxy)acetate is utilized in several scientific research fields:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe to investigate biochemical pathways.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism by which Methyl 2-(4-formyl-2-nitrophenoxy)acetate exerts its effects depends on the specific chemical reactions it undergoes. For example, in reduction reactions, the nitro group is reduced to an amino group, which can then participate in further chemical transformations. The formyl group can act as an electrophile in nucleophilic addition reactions, facilitating the formation of various derivatives.
類似化合物との比較
Similar Compounds
Methyl 2-(4-formyl-2-aminophenoxy)acetate: Similar structure but with an amino group instead of a nitro group.
Methyl 2-(4-formyl-2-hydroxyphenoxy)acetate: Similar structure but with a hydroxyl group instead of a nitro group.
Methyl 2-(4-formyl-2-methoxyphenoxy)acetate: Similar structure but with a methoxy group instead of a nitro group.
Uniqueness
Methyl 2-(4-formyl-2-nitrophenoxy)acetate is unique due to the presence of both a formyl and a nitro group, which confer distinct reactivity patterns. The combination of these functional groups allows for a wide range of chemical transformations, making it a versatile intermediate in organic synthesis.
This compound’s unique reactivity and structural properties make it valuable in various scientific and industrial applications, distinguishing it from other similar compounds.
特性
IUPAC Name |
methyl 2-(4-formyl-2-nitrophenoxy)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO6/c1-16-10(13)6-17-9-3-2-7(5-12)4-8(9)11(14)15/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVXXCLOWOKATMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=C(C=C(C=C1)C=O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(2,3-dihydro-1H-indole-1-carbonyl)-1-[3-(methylsulfanyl)phenyl]pyrrolidin-2-one](/img/structure/B1416771.png)

![3-{[(4-Chlorophenyl)methyl]amino}propanoic acid hydrochloride](/img/structure/B1416776.png)

![2-chloro-N-[1-(4-fluorophenyl)-2-methylpropyl]acetamide](/img/structure/B1416779.png)


![3-Methyl-2-[(pyridin-2-ylmethyl)amino]butanoic acid dihydrochloride](/img/structure/B1416784.png)

![3-Methyl-2-[(pyridin-4-ylmethyl)amino]butanoic acid dihydrochloride](/img/structure/B1416786.png)
![3-Methyl-2-{[(2-methyl-1,3-thiazol-4-yl)methyl]amino}butanoic acid dihydrochloride](/img/structure/B1416787.png)
![3-Methyl-2-{[(3-methylphenyl)methyl]amino}butanoic acid hydrochloride](/img/structure/B1416788.png)
![N-{2-[bis(propan-2-yl)amino]ethyl}piperidine-4-carboxamide dihydrochloride](/img/structure/B1416791.png)
